Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Description

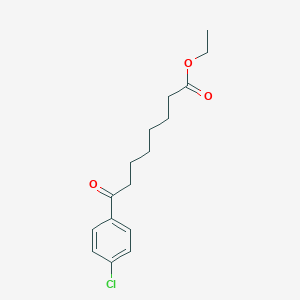

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 8-(4-chlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDIWJDWEUCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446983 | |

| Record name | ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198064-91-4 | |

| Record name | ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 8-(4-chlorophenyl)-8-oxooctanoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable keto-ester intermediate in the development of pharmaceutical agents and other bioactive molecules. We delve into the prevalent synthetic methodology, the Friedel-Crafts acylation, explaining the mechanistic underpinnings and the factors governing its regioselectivity. This document furnishes detailed, field-proven protocols for both the synthesis and the subsequent analytical characterization of the title compound, ensuring scientific integrity through self-validating systems. All quantitative data and experimental workflows are presented in accessible formats, including structured tables and Graphviz diagrams, to support researchers, scientists, and drug development professionals in their work.

Introduction and Physicochemical Properties

This compound (CAS No. 198064-91-4) is a bifunctional organic molecule featuring a terminal ethyl ester and an aryl ketone.[1][2][3] This structure makes it a versatile building block, particularly in medicinal chemistry, where the keto and ester groups serve as reactive handles for constructing more complex molecular architectures.[4] The presence of the 4-chlorophenyl moiety can significantly influence the pharmacological profile of derivative compounds.

The primary and most efficient route for its synthesis is the Lewis acid-catalyzed Friedel-Crafts acylation of chlorobenzene.[5][6] This guide will focus on this synthetic pathway and the subsequent characterization required to verify the structure and purity of the target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 198064-91-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₁ClO₃ | [1][3] |

| Molecular Weight | 296.79 g/mol | [1][3] |

| Boiling Point | 404.6°C at 760 mmHg | [7] |

| Density | 1.105 g/cm³ | [7] |

| Refractive Index | 1.507 | [7] |

| Synonyms | Benzeneoctanoic acid, 4-chloro-η-oxo-, ethyl ester | [4] |

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of chlorobenzene with an eight-carbon acylating agent, such as ethyl 8-chloro-8-oxooctanoate (suberic acid monoethyl ester chloride).[5][8] This electrophilic aromatic substitution reaction is catalyzed by a potent Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[4][5][9]

Reaction Mechanism and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the acylium ion. This intermediate is then attacked by the electron-rich π-system of the chlorobenzene ring.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride reacts violently with water. All reagents and glassware must be scrupulously dried to prevent decomposition of the catalyst and ensure reaction efficiency.

-

Lewis Acid Catalyst: AlCl₃ is used to generate the acylium ion, the key electrophile for the aromatic substitution.[6][8]

-

Low Temperature: The initial reaction is conducted at a low temperature (0-10 °C) to control the exothermic reaction and prevent side reactions.[4]

-

Regioselectivity: The chlorine substituent on the benzene ring is a deactivating but ortho, para-directing group.[5][8] The incoming acyl group is directed to these positions. Due to the significant steric hindrance posed by the bulky acyl group at the ortho position, the para-substituted product, this compound, is formed as the major isomer.[5] A yield for a related compound synthesized via a similar acylation step was reported to be approximately 61%.[5]

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis starting from chlorobenzene and ethyl 8-chloro-8-oxooctanoate.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene (anhydrous)

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Reactants: Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) and chlorobenzene (3-5 equivalents, can be used as a solvent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, cool the mixture in an ice bath again. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[5]

-

Washing: Combine all organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4][5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[4][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected results are based on the compound's known structure and data from analogous molecules.[10]

Table 2: Expected Analytical and Spectroscopic Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), multiple signals for the six methylene groups of the octanoate chain, and two doublets in the aromatic region (~7.4 ppm and ~7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.[10][11] |

| ¹³C NMR | Resonances for the ketone carbonyl (~199 ppm), ester carbonyl (~173 ppm), aromatic carbons (4 signals between ~128-140 ppm), carbons of the ethyl group (~14 ppm, ~60 ppm), and methylene carbons of the octanoate chain.[12] |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the mass of C₁₆H₂₁ClO₃ (m/z 296 for ³⁵Cl, m/z 298 for ³⁷Cl in a ~3:1 ratio). Key fragments would include the 4-chlorobenzoyl cation [ClC₆H₄CO]⁺ (m/z 139/141) and fragments from the cleavage of the alkyl chain.[10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ketone (~1685 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), C-O stretching of the ester, and C-Cl stretching in the aromatic region.[10] |

Protocol for ¹³C NMR Spectroscopy Analysis

This protocol provides a self-validating system for confirming the carbon skeleton of the synthesized molecule.

1. Sample Preparation:

-

Purity: Ensure the sample is purified (>95%) to prevent spectral overlap from impurities.

-

Solvent: Use a deuterated solvent appropriate for the compound; deuterated chloroform (CDCl₃) is a standard choice.[12]

-

Concentration: Dissolve 10-50 mg of the purified product in approximately 0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as the internal reference (δ 0.00 ppm).[12]

2. Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).[12]

-

Acquisition Time: Set to ~1-2 seconds.

-

Relaxation Delay: Use a delay of 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.

3. Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate and assign all peaks, comparing the observed chemical shifts to the expected values in Table 2. The presence of the correct number of signals with appropriate chemical shifts validates the carbon framework of the target molecule.

Characterization Workflow Diagram

Caption: Workflow for the purification and analytical characterization of the product.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound via Friedel-Crafts acylation. The provided protocols for synthesis and characterization are designed to be reproducible and self-validating, offering a clear path for researchers in the fields of organic synthesis and drug discovery. By understanding the causality behind the experimental steps and employing the outlined analytical techniques, scientists can confidently produce and verify this important chemical intermediate for further application.

References

- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (n.d.). BenchChem.

- Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery. (n.d.). BenchChem.

- An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.

- This compound. (n.d.). BLDpharm.

- Ethyl 8-(3-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.

- Ethyl 8-(4-chlorophenyl). (n.d.). Hangzhou Haorui Chemical Co., Ltd..

- This compound. (2023). ChemicalBook.

- Acylation of aromatics. (1990). Google Patents.

- Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.

- An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.

- This compound 198064-91-4. (n.d.). Guidechem.

- Supplementary Material (ESI) for Green Chemistry. (2013). Royal Society of Chemistry.

Sources

- 1. 198064-91-4|this compound|BLDpharm [bldpharm.com]

- 2. Ethyl 8-(4-chlorophenyl)-8-oxooctanoate_198064-91-4_杭州海瑞化工有限公司 [hairuichem.com]

- 3. This compound | 198064-91-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Introduction

This compound is a bifunctional organic molecule featuring a keto-ester scaffold. Compounds of this class serve as critical intermediates in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceuticals and materials science.[1][2] The presence of a substituted phenyl ketone, a long aliphatic chain, and an ethyl ester imparts a unique combination of properties that are crucial for its reactivity, handling, and potential biological interactions.

This technical guide offers a comprehensive analysis of the core . As senior application scientists, our objective is to move beyond a simple recitation of data. We will delve into the causality behind these properties, provide field-proven experimental protocols for their determination, and contextualize their importance for researchers, scientists, and drug development professionals. The integrity of this guide is anchored in established analytical principles and authoritative references, ensuring a trustworthy and expert-grounded resource.

Chemical Identity and Structural Characteristics

A precise understanding of the molecule's identity is the foundation of all subsequent physicochemical analysis.

Nomenclature and Key Identifiers

The compound is systematically named based on IUPAC conventions, and it is uniquely identified by its CAS Registry Number. These identifiers are crucial for unambiguous database searching and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 198064-91-4 | [3][4][5] |

| Molecular Formula | C₁₆H₂₁ClO₃ | [3] |

| Molecular Weight | 296.79 g/mol | [3][5] |

| SMILES | O=C(OCC)CCCCCCC(=O)C1=CC=C(Cl)C=C1 | [3] |

Structural Representation

The molecule's structure combines a lipophilic aromatic ring and alkyl chain with polar ketone and ester functional groups. This amphipathic nature is a primary determinant of its solubility, reactivity, and interaction with biological systems.

Spectroscopic and Physical Profile

Spectroscopic data provides the fingerprint for structural confirmation and purity assessment, while physical properties dictate handling and formulation conditions.

Physical State and Appearance

Based on structurally similar long-chain keto-esters, this compound is expected to be a high-boiling point liquid or a low-melting solid at standard temperature and pressure.

Spectral Characterization

While a definitive experimental spectrum for this specific molecule is not publicly available, a robust prediction of its key spectral features can be made based on the analysis of its functional groups and analogous structures.[6][7][8]

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic Protons: Doublets around 7.4-8.0 ppm for the 4-chlorophenyl group. - Ethyl Ester: Quartet (~4.1 ppm) and triplet (~1.2 ppm). - Aliphatic Chain: Multiple multiplets between ~1.3-3.0 ppm, with the methylene group alpha to the ketone shifted downfield (~3.0 ppm). |

| ¹³C NMR | - Carbonyl Carbons: Signals for the ketone and ester C=O groups expected around 198-200 ppm and 173 ppm, respectively.[7] - Aromatic Carbons: 4-6 signals in the 128-140 ppm range. - Ethyl Ester & Alkyl Chain: Signals in the 14-61 ppm range. |

| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z 296 (³⁵Cl) and 298 (³⁷Cl) in a ~3:1 ratio. - Key Fragments: Fragments corresponding to the loss of the ethoxy group (-OC₂H₅), cleavage adjacent to the ketone (α-cleavage), and formation of the chlorobenzoyl cation ([C₇H₄ClO]⁺).[6] |

| Infrared (IR) | - C=O Stretch (Ketone): Strong absorption band around 1685 cm⁻¹. - C=O Stretch (Ester): Strong absorption band around 1735 cm⁻¹.[9] - C-Cl Stretch: Signal in the 1090-1015 cm⁻¹ region. - Aromatic C=C Stretch: Signals around 1600 cm⁻¹ and 1485 cm⁻¹. |

Properties Influencing Drug Development and Pharmacokinetics

For professionals in drug development, properties like lipophilicity, acidity, and stability are paramount as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which affects its ability to cross biological membranes.[10] A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment.[11]

For this compound, the combination of a long alkyl chain and a chlorophenyl group suggests a high lipophilicity and a significantly positive LogP value. This property is essential for predicting solubility, membrane permeability, and potential for bioaccumulation.[12]

The "shake-flask" method is the gold standard for experimental LogP determination due to its direct measurement principle.[10][13]

Causality: This method physically partitions the analyte between two immiscible phases (n-octanol and water), mimicking its distribution between lipid and aqueous environments in the body. The subsequent concentration measurement in each phase directly yields the partition coefficient.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing them to separate. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the analyte in n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or a suitable vial, combine a precise volume of the analyte stock solution with a precise volume of the pre-saturated water phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. The formation of emulsions can be an issue for highly lipophilic compounds and may require gentle agitation over a longer period or centrifugation.[13]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break any persistent emulsions.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method.

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

-

P = [Analyte]octanol / [Analyte]aqueous

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP determination via the shake-flask method.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for predicting its ionization state at a given pH, which profoundly impacts its solubility, receptor binding, and membrane transport.

-

Acidic Protons: The most acidic protons in this compound are the α-hydrogens adjacent to the ketone carbonyl group (C7). The pKa of α-protons to a ketone is typically around 20.[14] The electron-withdrawing nature of the carbonyl group stabilizes the resulting carbanion (enolate), increasing the acidity of these protons compared to a standard alkane.

-

Basic Centers: The carbonyl oxygens of both the ketone and the ester are weakly basic and can be protonated under strongly acidic conditions. The pKa of a protonated ketone or ester is typically in the range of -6 to -7.[14][15] There is little practical difference in the basicity of the two carbonyls, though resonance stabilization of the protonated ester carbonyl might give it a slight edge.[15]

For drug development, the acidity of the α-protons is more relevant, as it could influence metabolic stability and potential for specific chemical interactions, although ionization is not expected under physiological pH.

Caption: Key acidic site on this compound.

Chemical Stability

Understanding a compound's stability is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways in biological systems. Phenyl ketones are generally stable functional groups.[16] The primary potential liability for this molecule is the ethyl ester, which is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of a hydroxide ion on the ester carbonyl carbon leads to the formation of the corresponding carboxylate salt and ethanol. This process is irreversible.

A preliminary stability assessment can be conducted by incubating the compound in solutions of varying pH and analyzing for the appearance of the parent carboxylic acid over time.

Causality: This protocol exposes the compound to conditions that promote its most likely degradation pathway (ester hydrolysis) to provide an initial estimate of its chemical robustness.

-

Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2 for acidic conditions, pH 7.4 for physiological conditions, and pH 9 for basic conditions).

-

Sample Incubation: Prepare solutions of the compound at a known concentration in each buffer. A co-solvent like acetonitrile or DMSO may be needed if aqueous solubility is low, but its concentration should be kept to a minimum (<1-5%).

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench any further degradation in the aliquot by adding an equal volume of a strong organic solvent like cold acetonitrile and/or neutralizing the pH.

-

Analysis: Analyze the quenched samples by a suitable chromatographic method, such as RP-HPLC with UV detection.

-

Data Interpretation: Quantify the peak area of the parent compound at each time point. A plot of the percentage of parent compound remaining versus time will reveal the degradation rate at each pH.

Conclusion

This compound possesses a distinct physicochemical profile defined by high lipophilicity, two carbonyl centers of differing reactivity, and a single primary site of chemical instability at the ester linkage. Its high predicted LogP suggests good membrane permeability but potentially poor aqueous solubility, a common challenge in drug development. The α-keto protons, while acidic, are unlikely to ionize under physiological conditions but represent a site for potential metabolic transformation. The ester group is the most significant liability regarding chemical stability. This comprehensive profile provides a critical foundation for scientists, enabling informed decisions in the design of synthetic routes, the development of analytical methods, and the early assessment of this molecule's potential in pharmaceutical or materials science applications.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega. [Link]

-

Protonation of ketone and ester. (2015). Chemistry Stack Exchange. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

Ketone vs ester pKa question. (2014). Reddit. [Link]

-

Supporting Information For. The Royal Society of Chemistry. [Link]

-

Approximate pKa chart of the functional groups: values to know. Organic Chemistry Study Materials. [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

-

Examples of phenyl ketones as functional molecules or their intermediates. ResearchGate. [Link]

-

This compound. Hairui Chemical. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

-

The stability and automatic determination of ketone bodies in blood samples taken in field conditions. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 3. 198064-91-4|this compound|BLDpharm [bldpharm.com]

- 4. This compound | 198064-91-4 [chemicalbook.com]

- 5. Ethyl 8-(4-chlorophenyl)-8-oxooctanoate_198064-91-4_杭州海瑞化工有限公司 [hairuichem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. jove.com [jove.com]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural confirmation and purity assessment is paramount. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this γ-keto ester. The methodologies described herein are designed to serve as a robust framework for researchers engaged in the synthesis and analysis of this and related compounds.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic molecule featuring an ethyl ester and a 4-chlorophenyl ketone separated by a six-carbon aliphatic chain. Its chemical structure (Figure 1) presents several key features that can be elucidated by modern spectroscopic techniques. The presence of both aromatic and aliphatic protons, distinct carbonyl groups, and a halogenated aromatic ring provides a rich tapestry of signals for spectroscopic analysis.

Figure 1: Chemical Structure of this compound

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid, followed by esterification. This synthetic route underscores the importance of spectroscopic analysis to confirm the desired regiochemistry (para-substitution) and to identify any potential isomeric impurities or unreacted starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the ethyl ester protons. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to C=O) | 7.90 | Doublet | 2H |

| Ar-H (meta to C=O) | 7.45 | Doublet | 2H |

| -O-CH₂-CH₃ | 4.12 | Quartet | 2H |

| -C(=O)-CH₂- | 2.95 | Triplet | 2H |

| -CH₂-C(=O)O- | 2.30 | Triplet | 2H |

| -(CH₂)₄- | 1.75-1.30 | Multiplet | 8H |

| -O-CH₂-CH₃ | 1.25 | Triplet | 3H |

Causality Behind Assignments: The aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift. The protons on the methylene group adjacent to the ketone are similarly deshielded. The ethyl ester protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of two carbonyl carbons (ketone and ester) and the distinct aromatic and aliphatic carbons are key features to be identified.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | ~199.0 |

| Ester C=O | ~173.5 |

| Aromatic C-Cl | ~139.0 |

| Aromatic C-C=O | ~135.0 |

| Aromatic CH (ortho to C=O) | ~129.5 |

| Aromatic CH (meta to C=O) | ~128.8 |

| -O-CH₂-CH₃ | ~60.5 |

| -C(=O)-CH₂- | ~38.0 |

| -CH₂-C(=O)O- | ~34.0 |

| -(CH₂)₄- | ~29.0, ~28.5, ~24.5, ~24.0 |

| -O-CH₂-CH₃ | ~14.0 |

Expert Insight: The chemical shifts of the carbonyl carbons are highly diagnostic. The ketone carbonyl typically resonates at a lower field (higher ppm) than the ester carbonyl. The aromatic carbon attached to the chlorine atom will also show a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption bands of the two carbonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C=O Stretch | ~1685 | Strong |

| Ester C=O Stretch | ~1735 | Strong |

| C-O Stretch (Ester) | ~1240 and ~1170 | Strong |

| Aromatic C=C Stretch | ~1600 and ~1480 | Medium |

| C-H Stretch (sp³) | ~2930 and ~2860 | Medium |

| C-Cl Stretch | ~1090 | Medium-Strong |

Trustworthiness of Data: The distinct frequencies of the two carbonyl stretches are a key diagnostic feature. The aromatic ketone carbonyl is at a lower wavenumber due to conjugation with the phenyl ring, while the aliphatic ester carbonyl is at a higher wavenumber. The presence of two strong C-O stretching bands further confirms the ester functionality.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would include:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.

-

McLafferty Rearrangement: This can occur for both the ketone and the ester functionalities if a γ-hydrogen is available.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 296/298 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 139/141 | [Cl-C₆H₄-C≡O]⁺ (Acylium ion) |

| 111/113 | [Cl-C₆H₄]⁺ |

| 155 | [M - C₈H₁₅O₂]⁺ |

| 141 | [C₈H₁₃O₂]⁺ |

Authoritative Grounding: The fragmentation of γ-keto esters is influenced by the relative stability of the resulting carbocations and radical species. The presence of the aromatic ring and the chlorine atom will direct the fragmentation pathways, leading to characteristic ions.[3]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS Setup:

-

Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).

-

Set appropriate temperature programming for the GC oven to ensure good separation.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

Acquire the mass spectrum of the eluting peak corresponding to the target compound.

-

Integrated Spectroscopic Analysis Workflow

A logical and systematic workflow is crucial for the unambiguous structural elucidation of this compound. The following diagram illustrates the interplay between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed theoretical and practical framework for researchers, emphasizing the causality behind spectroscopic observations and providing robust experimental protocols. By following a systematic approach, scientists can confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: A Cornerstone in Chemical Research

For Immediate Release

This whitepaper provides a detailed exploration of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, a ketoester of significant interest in synthetic organic chemistry and drug discovery. While the specific initial discovery and first documented synthesis of this compound are not prominently available in public literature, its synthesis logically follows the well-established principles of Friedel-Crafts acylation. This guide will delve into the most probable and widely accepted synthetic route, offering insights into the reaction mechanism, a detailed experimental protocol, and the compound's relevance as a versatile chemical building block.

Introduction: The Significance of Substituted Phenyl Ketoesters

This compound belongs to a class of compounds known as substituted phenyl ketoesters. These molecules are characterized by a ketone and an ester functional group, separated by an alkyl chain, and a substituted aromatic ring. This unique combination of functionalities makes them highly valuable precursors for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. The presence of the 4-chlorophenyl group can significantly influence the electronic properties and biological activity of the resulting derivatives.

The Prevailing Synthetic Pathway: Friedel-Crafts Acylation

The most logical and efficient synthesis of this compound is achieved through a two-step process: a Friedel-Crafts acylation followed by an esterification. This approach is widely applied to the synthesis of analogous aryl ketoacids and their esters.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The initial and key step involves the reaction of chlorobenzene with a derivative of suberic acid, typically suberoyl chloride or suberic anhydride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the chlorophenyl ring and the octanoyl chain, yielding 8-(4-chlorophenyl)-8-oxooctanoic acid.

The choice of a Lewis acid is critical for activating the acylating agent, making it sufficiently electrophilic to attack the electron-rich chlorobenzene ring. The para-substitution is the major product due to the ortho, para-directing nature of the chlorine atom and steric hindrance at the ortho position.

Step 2: Fischer Esterification

The resulting carboxylic acid is then converted to the corresponding ethyl ester through a Fischer esterification. This is typically achieved by reacting the acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

Detailed Experimental Protocol

The following protocol describes a representative synthesis of this compound based on established chemical principles.

Materials:

-

Suberoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of 8-(4-chlorophenyl)-8-oxooctanoic acid (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane (10 volumes) under a nitrogen atmosphere at 0°C, add suberoyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15 minutes, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-(4-chlorophenyl)-8-oxooctanoic acid.

Step 2: Synthesis of this compound (Esterification)

-

Dissolve the crude 8-(4-chlorophenyl)-8-oxooctanoic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, starting from the key reactants and proceeding to the final product.

Caption: Key identifiers for this compound.

Conclusion and Future Directions

This compound serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive ketone and an ester group, allows for a multitude of chemical transformations. This makes it an attractive starting material for the generation of diverse molecular libraries, particularly in the pursuit of novel heterocyclic compounds with potential pharmacological activity. While the historical details of its first synthesis remain elusive in readily accessible literature, the application of fundamental organic reactions like the Friedel-Crafts acylation provides a robust and reliable pathway for its preparation. Future research will likely continue to leverage this and other ketoesters as key building blocks in the development of new chemical entities.

References

theoretical properties of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

An In-depth Technical Guide on the Theoretical Properties of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 198064-91-4) is a bifunctional molecule featuring a para-substituted aromatic ketone and a terminal ethyl ester, separated by a flexible six-carbon aliphatic chain.[1][2] While not extensively studied itself, its structure represents a valuable scaffold in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive analysis of its theoretical properties, leveraging data from close structural analogs and established chemical principles. We will explore its synthesis, predicted physicochemical and spectral characteristics, and computational profile, including its potential drug-likeness. This document serves as a foundational resource for researchers looking to utilize this compound as a versatile building block for creating more complex and potentially bioactive molecules.[3][4]

Molecular Profile and Physicochemical Properties

This compound is structurally characterized by three key regions: the 4-chlorophenyl ketone moiety, the ethyl ester terminus, and the heptanoyl linker. This combination of a rigid, electron-withdrawing aromatic system and a flexible, reactive aliphatic chain makes it an intriguing substrate for further chemical modification.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source/Method |

|---|---|---|

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 198064-91-4 | [1][2][5] |

| Molecular Formula | C₁₆H₂₁ClO₃ | [2] |

| Molecular Weight | 296.79 g/mol | [2][4] |

| Physical State | Likely a liquid or low-melting solid at STP | Inferred from related compounds[6] |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Ethanol); Insoluble in water | Based on structural analogy[6][7] |

Synthesis and Mechanistic Insights

The most established and efficient route for synthesizing this class of compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[4][6][8] The process involves two main stages: the acylation of chlorobenzene followed by esterification.

Synthesis Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (e.g., suberoyl chloride) by abstracting a chloride ion, forming a highly reactive and electrophilic acylium ion.[9]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion.[9] The chloro-substituent, while deactivating overall, is an ortho, para-director. The para-position is strongly favored for substitution due to reduced steric hindrance compared to the ortho-position, leading to 8-(4-chlorophenyl)-8-oxooctanoic acid as the major product.[8]

-

Regeneration of Aromaticity: The intermediate carbocation (sigma complex) loses a proton, which is abstracted by a weak base (like AlCl₄⁻), restoring the aromaticity of the ring.[9]

-

Esterification: The resulting carboxylic acid is then esterified, typically by refluxing with ethanol under acidic catalysis (e.g., H₂SO₄), to yield the final product, this compound.[4]

Generalized Experimental Protocol: Synthesis

This protocol describes a validated, two-step procedure for synthesizing the title compound.

Step 1: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Add suberoyl chloride (1.0 eq.) dropwise to the suspension, maintaining the temperature at 0 °C.

-

Add chlorobenzene (1.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.[4]

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-(4-chlorophenyl)-8-oxooctanoic acid.[4]

Step 2: Fischer Esterification

-

Dissolve the crude acid from Step 1 in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Reflux the mixture for 4-6 hours.[4]

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.[8]

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.[8]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Theoretical Spectroscopic Analysis

Spectroscopic analysis is essential for structural elucidation and purity confirmation. While experimental spectra for this specific molecule are not widely published, we can predict its key spectral features based on established principles and data from analogous structures.[10][11]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to provide clear signals corresponding to each unique proton environment in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.95 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the ketone carbonyl. |

| ~ 7.45 | Doublet | 2H | Ar-H (meta to C=O) | Standard aromatic region for chlorophenyl protons. |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~ 2.95 | Triplet | 2H | -CH₂ -C(=O)Ar | Methylene protons alpha to the ketone carbonyl, deshielded. |

| ~ 2.30 | Triplet | 2H | -CH₂ -C(=O)OEt | Methylene protons alpha to the ester carbonyl, deshielded. |

| ~ 1.70 | Multiplet | 4H | -C(=O)-CH₂-CH₂ - & -C(=O)-CH₂-CH₂ - | Methylene protons beta to the two carbonyl groups. |

| ~ 1.35 | Multiplet | 4H | -(CH₂)₂-CH₂ -CH₂ -(CH₂)₂- | Central methylene protons of the aliphatic chain, least deshielded. |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 199.0 | C | Ketone Carbonyl (C =O) |

| ~ 173.5 | C | Ester Carbonyl (C =O) |

| ~ 139.5 | C | Aromatic C-Cl |

| ~ 135.0 | C | Aromatic C attached to C=O |

| ~ 129.5 | CH | Aromatic CH (ortho to C=O) |

| ~ 128.9 | CH | Aromatic CH (meta to C=O) |

| ~ 60.5 | CH₂ | C H₂ of ethyl ester (-O-CH₂) |

| ~ 38.5 | CH₂ | Methylene alpha to ketone |

| ~ 34.0 | CH₂ | Methylene alpha to ester |

| ~ 29.0 | CH₂ | Aliphatic chain methylenes |

| ~ 24.5 | CH₂ | Aliphatic chain methylenes |

| ~ 14.2 | CH₃ | C H₃ of ethyl ester |

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying key functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H | Stretch |

| ~ 1735 | Strong | Ester C=O | Stretch |

| ~ 1685 | Strong | Ketone C=O | Stretch |

| ~ 1590 | Medium | Aromatic C=C | Stretch |

| ~ 1250 | Strong | Ester C-O | Stretch |

| ~ 830 | Strong | C-H out-of-plane bend | para-disubstituted ring |

| ~ 750 | Medium | C-Cl | Stretch |

Protocol: NMR Sample Preparation and Analysis

A standardized protocol ensures high-quality, reproducible data.[12]

-

Sample Preparation: Dissolve 10-20 mg of high-purity (>95%) this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[12]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment with proton decoupling for ¹³C NMR. Use a relaxation delay of at least 5 seconds for quantitative ¹H NMR.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the spectrum using the TMS signal.

Computational Chemistry and Drug-Likeness Prediction

Computational methods provide valuable insights into the molecule's electronic structure and potential as a drug candidate, guiding further experimental work.[9][13]

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can be employed to predict the molecule's three-dimensional structure, electronic properties, and vibrational frequencies.

-

Geometry Optimization: Determines the lowest energy conformation of the molecule.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key to understanding the molecule's reactivity. The HOMO-LUMO gap indicates its kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.

Visualization of DFT Workflow

Caption: A typical workflow for DFT-based molecular property prediction.

Predicted ADMET Properties and Drug-Likeness

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical in drug development. While experimental data is absent, we can predict these properties based on the molecular structure. A related compound, 4-hydroxyphenyl 8-chlorooctanoate, was predicted to have good drug-like properties, including high gastrointestinal (GI) absorption and low toxicity.[13]

Table 5: Predicted Drug-Likeness and ADMET Profile

| Parameter | Predicted Value | Guideline / Rule | Status |

|---|---|---|---|

| Molecular Weight | 296.79 g/mol | < 500 (Lipinski) | Pass |

| LogP (octanol/water) | ~ 4.5 - 5.0 | < 5 (Lipinski) | Pass |

| H-Bond Donors | 0 | ≤ 5 (Lipinski) | Pass |

| H-Bond Acceptors | 3 (2x O=C, 1x O-Et) | ≤ 10 (Lipinski) | Pass |

| GI Absorption | High | In silico models | Favorable |

| Blood-Brain Barrier | Unlikely to cross | In silico models | Favorable for peripheral targets |

| Toxicity Risk | Low | In silico models | Favorable |

These predictions suggest that this compound possesses a favorable foundational profile for a drug candidate, warranting further investigation.

Potential Applications in Research and Development

The true value of this compound lies in its utility as a versatile chemical intermediate.[4]

-

Heterocyclic Synthesis: The ketone and ester functionalities are ideal reactive handles for cyclization reactions. It can serve as a precursor for synthesizing diverse heterocyclic systems, such as pyridazines or benzodiazepines, which are common scaffolds in pharmaceuticals.[3]

-

Lead Generation: The molecule can be used to generate libraries of related compounds by modifying the ester, reducing the ketone, or performing further substitutions on the aromatic ring.

-

Pro-drug Design: The ester group can be hydrolyzed in vivo, making it a candidate for pro-drug strategies where the corresponding carboxylic acid is the active agent.

Conclusion

This compound is a molecule with significant, albeit largely theoretical, potential. Its synthesis is straightforward via the well-understood Friedel-Crafts acylation. Spectroscopic and computational analyses predict a stable, well-behaved structure with favorable drug-like properties. For researchers in synthetic and medicinal chemistry, this compound represents a readily accessible and highly versatile starting material for the exploration of new chemical space and the development of novel therapeutic agents. Future experimental validation of the properties outlined in this guide is a necessary next step to fully unlock its potential.

References

- BenchChem. (2025). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- BenchChem. (2025). chlorophenyl)-8-oxooctanoate in Heterocyclic Synthesis: Detailed Application Notes and Protocol.

-

PubChem. (2025). Ethyl acetate. Retrieved from [Link]

- BenchChem. (2025). Physical and chemical properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

-

PubChem. (2025). Ethyl 8-chlorooctanoate. Retrieved from [Link]

-

MDPI. (2023). Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani. Retrieved from [Link]

- BenchChem. (2025). Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery.

-

ChemBK. (2024). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

- BenchChem. (n.d.). Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0.

- BenchChem. (2025). Application Note: Structural Elucidation of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate using NMR and Mass Spectrometry.

- BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

-

PubChem. (2021). Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). [2[[2-[1][8][14]-oct-2-yl]-methylamino]ethyl]amino]ethanethiolato(3-)-N2,N2',S2,S2]oxo-[1R-exo-exo)]). Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

PubMed. (2025). Computational discovery of Ethyl gallate as a novel toll-interacting-protein (TOLLIP) interactor: a therapeutic strategy against paraquat-induced toxicity. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

-

National Center for Biotechnology Information. (2004-2013). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

Sources

- 1. This compound | 198064-91-4 [chemicalbook.com]

- 2. 198064-91-4|this compound|BLDpharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Potential Research Applications of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: A Scaffold for Foundational Drug Discovery

Executive Summary

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate is a bifunctional molecule whose potential in medicinal chemistry and drug discovery remains largely untapped. A comprehensive review of scientific literature reveals a notable absence of direct biological activity data for this specific compound.[1] This guide, therefore, serves not as a summary of existing knowledge, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will deconstruct the molecule's structural components to postulate high-probability research avenues. By leveraging structure-activity relationships from analogous long-chain keto-esters and chlorophenyl ketones, this whitepaper provides the scientific rationale, detailed experimental protocols, and strategic workflows for three primary research applications: the synthesis of novel heterocyclic scaffolds, the investigation of anti-inflammatory properties, and the exploration of effects on lipid metabolism. This document is designed to be a catalyst for foundational research, transforming a sparsely studied chemical entity into a valuable starting point for novel therapeutic development.

Introduction to this compound

This compound is an organic compound featuring a 4-chlorophenyl ketone, a flexible eight-carbon aliphatic chain, and a terminal ethyl ester.[2][3] This unique combination of a rigid, halogenated aromatic head, a lipophilic linker, and a reactive ester tail makes it a structurally intriguing candidate for chemical and biological exploration.

Chemical Identity and Physicochemical Properties

The fundamental properties of this molecule are summarized below, providing a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 198064-91-4 | [2][3] |

| Molecular Formula | C₁₆H₂₁ClO₃ | [2][3] |

| Molecular Weight | 296.79 g/mol | [2][3] |

| MDL Number | MFCD01320187 | [2] |

| Synonyms | Benzeneoctanoic acid, 4-chloro-η-oxo-, ethyl ester | [2] |

Foundational Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process initiated by a Friedel-Crafts acylation, followed by esterification.[4] The para-substitution of the chlorine atom is the sterically and electronically favored outcome of the acylation of chlorobenzene.[5]

Detailed Protocol: Modified Hantzsch Dihydropyridine Synthesis

Causality: The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the dihydropyridine core, a privileged scaffold known for its activity as calcium channel blockers. [4]By using our title compound, we can generate novel dihydropyridines with a long, lipophilic side chain, potentially targeting different binding pockets or exhibiting unique ADME properties.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium hydroxide solution (25%)

-

Ethanol (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and anhydrous ethanol (20 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add ammonium hydroxide solution (1.5 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified dihydropyridine derivative.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Proposed Research Application II: Investigation into Anti-inflammatory Activity

Expertise & Experience: Research has demonstrated that certain long-chain δ-hydroxy-β-keto esters can strongly inhibit the formation of 5-lipoxygenase (5-LOX) products. [6]5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The structural similarity of this compound suggests it may also interact with this pathway.

Detailed Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Causality: This protocol provides a direct, quantitative measure of the compound's ability to inhibit the 5-LOX enzyme, the primary target. It is a self-validating system that includes positive and negative controls to ensure data integrity.

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound (dissolved in DMSO)

-

Zileuton (positive control)

-

Reaction buffer (e.g., Tris-HCl with ATP and CaCl₂)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare serial dilutions of the test compound and the positive control (Zileuton) in DMSO. The final DMSO concentration in the well should be <1%.

-

In each well of the 96-well plate, add 180 µL of reaction buffer.

-

Add 10 µL of the test compound solution, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of human recombinant 5-LOX enzyme.

-

Immediately follow with the addition of 10 µL of arachidonic acid substrate.

-

Monitor the increase in absorbance at 234 nm for 10-15 minutes at 37°C. This wavelength corresponds to the formation of conjugated dienes in the leukotriene products.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression.

Proposed Research Application III: Probing Effects on Lipid Metabolism

Expertise & Experience: Structurally related long-chain keto-substituted hydrocarbons have been shown to favorably alter lipid disorders in animal models, specifically by elevating HDL-cholesterol and reducing triglycerides. [7]The long, lipophilic chain of this compound makes it a plausible candidate for interaction with lipid metabolic pathways.

Detailed Protocol: In Vitro Hepatocyte Lipid Synthesis Assay

Causality: This protocol uses primary rat hepatocytes, a gold-standard in vitro model for studying liver metabolism, to assess the compound's effect on de novo lipid synthesis. [7]By measuring the incorporation of a radiolabeled precursor ([¹⁴C]-acetate) into cellular lipids, we can directly quantify changes in metabolic activity induced by the compound.

Materials:

-

Primary rat hepatocytes

-

Hepatocyte culture medium

-

This compound (in DMSO)

-

A known lipid synthesis inhibitor (e.g., a statin, as a positive control)

-

[¹⁴C]-Sodium Acetate (radiolabeled precursor)

-

Scintillation cocktail and scintillation counter

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

Procedure:

-

Plate primary rat hepatocytes in collagen-coated 12-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, positive control, or vehicle (DMSO) for 24 hours.

-

After the treatment period, replace the medium with fresh medium containing [¹⁴C]-Sodium Acetate (e.g., 1 µCi/mL) and incubate for 4 hours.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total cellular lipids using a 3:2 (v/v) mixture of hexane:isopropanol.

-

Transfer the lipid-containing organic phase to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail to each vial and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Validation & Data Analysis: Normalize the radioactive counts to the total protein content of a parallel well. Compare the results from treated cells to the vehicle control to determine if the compound inhibits or stimulates de novo lipid synthesis.

Future Directions & Advanced Applications

Should foundational research from the proposed applications yield positive results, several advanced avenues can be pursued:

-

Fragment-Based Drug Discovery: The 4-chlorophenyl ketone moiety could serve as a starting fragment for screening against protein targets.

-

Prodrug Development: The ethyl ester can be swapped for other groups to create prodrugs with tailored release profiles or improved solubility. [8]* Chemical Probe Synthesis: If a specific biological target is identified, the aliphatic chain can be modified with reporter tags (e.g., biotin, fluorescent dyes) to create chemical probes for target engagement and localization studies.

Conclusion

This compound represents a significant opportunity for innovation in drug discovery. While currently under-researched, its structural components are analogous to moieties found in numerous bioactive compounds. By providing a robust scientific rationale and detailed, self-validating experimental protocols, this guide aims to equip researchers with the necessary tools to unlock the potential of this versatile chemical scaffold. The proposed investigations into heterocyclic synthesis, anti-inflammatory activity, and lipid metabolism modulation offer clear, high-probability pathways for generating novel intellectual property and identifying new lead compounds for therapeutic development.

References

- The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. Benchchem.

- 8-oxooctanoate and Ethyl 8-(4-chlorophenyl). Benchchem.

- This compound | 198064-91-4. ChemicalBook.

- 198064-91-4|this compound. BLDpharm.

- Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery. Benchchem.

- Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. PubMed.

-

Ethyl acetate | C10H10ClNO3 | CID 79380. PubChem. Available from:

- Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PubMed Central (PMC).

- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Benchchem.

- 2,4-Diketo esters: Crucial intermediates for drug discovery. PubMed.

- Beta Keto esters - Alkylating Ketones in NaOEt. YouTube.

- Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 198064-91-4 [chemicalbook.com]

- 3. 198064-91-4|this compound|BLDpharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Chlorophenyl Ketoester Moiety: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chlorophenyl ketoester moiety represents a cornerstone in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural architecture, characterized by the convergence of an electrophilic ketone, a versatile ester, and a reactive chlorophenyl ring, imbues it with a rich and tunable reactivity profile. This technical guide provides an in-depth exploration of the chlorophenyl ketoester core, moving beyond a mere recitation of reactions to elucidate the fundamental principles governing its chemical behavior. We will dissect the intricate interplay of electronic and steric effects, offer field-proven insights into key synthetic transformations, and provide detailed, self-validating experimental protocols. This document is designed to empower researchers to not only utilize this moiety effectively but also to innovate upon its established reactivity.

The Electronic and Steric Landscape of the Chlorophenyl Ketoester Moiety

The reactivity of the chlorophenyl ketoester is not monolithic; it is a nuanced function of the electronic and steric interplay between its constituent parts. A thorough understanding of these influences is paramount for predicting and controlling reaction outcomes.

The core of this moiety features two primary electrophilic centers: the carbonyl carbon of the ketone and the α-carbon bearing the chlorine atom. The strong electron-withdrawing inductive effect of the adjacent carbonyl group significantly polarizes the C-Cl bond, rendering the α-carbon highly susceptible to nucleophilic attack. This enhanced electrophilicity is a defining characteristic of α-halo-β-keto esters.[1]

The chlorophenyl group introduces further complexity and opportunity. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) exerts a profound influence on the reactivity of both the ketoester core and the aromatic ring itself.

-

Inductive and Resonance Effects: The chlorine atom is inductively electron-withdrawing but a resonance electron-donating group (due to its lone pairs). The inductive effect generally dominates, deactivating the phenyl ring towards electrophilic aromatic substitution. However, the resonance effect can influence the regioselectivity of nucleophilic aromatic substitution.

-

Steric Hindrance: An ortho-chloro substituent can sterically hinder the approach of nucleophiles to the adjacent ketone carbonyl, potentially influencing the stereochemical outcome of reactions at this center.

This intricate electronic and steric environment provides a fertile ground for a diverse array of chemical transformations, which we will explore in the subsequent sections.

Synthesis of Chlorophenyl Ketoesters: Key Methodologies

The construction of the chlorophenyl ketoester scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Claisen Condensation

The Claisen condensation is a classic and reliable method for the formation of β-keto esters.[2][3][4] In the context of chlorophenyl ketoesters, a mixed Claisen condensation is typically employed, reacting a chlorophenyl ester with an ester containing α-hydrogens. To favor the desired cross-condensation product, the chlorophenyl ester should ideally lack α-hydrogens.[2]

Mechanism of Mixed Claisen Condensation: The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The base abstracts an α-hydrogen from the enolizable ester to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the chlorophenyl ester. Subsequent elimination of an alkoxide leaving group yields the β-keto ester.[4] The driving force for the reaction is the formation of a resonance-stabilized enolate of the final product.[2]

Caption: Mechanism of Mixed Claisen Condensation.

Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate [5]

-

Materials: 4-chloroacetophenone, diethyl carbonate, sodium hydride (55% in mineral oil), diethyl ether, crushed ice, 5N hydrochloric acid, saturated aqueous sodium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

Wash sodium hydride (34 g) twice with diethyl ether to remove the mineral oil and suspend it in 400 mL of diethyl carbonate in a reaction vessel under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Add a solution of 4-chloroacetophenone (96.6 g) in 300 mL of diethyl carbonate dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 48 hours.

-

Carefully quench the reaction by adding crushed ice, followed by the addition of 5N hydrochloric acid until the pH is between 6 and 7.

-

Dilute the mixture with diethyl ether and separate the layers.

-